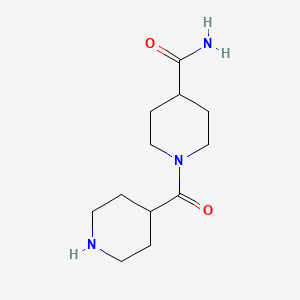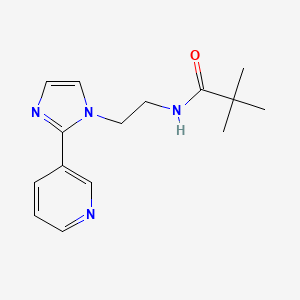
4-((2-氟苄基)硫代)喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-((2-Fluorobenzyl)thio)quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves a series of reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . In one study, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized . The compounds were synthesized using a one-pot method after intramolecular cyclization and dehydration catalyzed by aqueous methylamine solution .Molecular Structure Analysis
The molecular structure of “4-((2-Fluorobenzyl)thio)quinazoline” and its derivatives can be characterized using various techniques such as FTIR, 1H-NMR, 13C NMR, and HRMS . The crystal structure can also be determined using X-ray diffraction .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For instance, the aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .科学研究应用
Cancer Research Cytotoxic Agents
Quinazolinone compounds, including derivatives like “4-((2-Fluorobenzyl)thio)quinazoline”, are often explored for their cytotoxic properties against various cancer cell lines. They are synthesized and tested for their potential to induce cell death in cancerous cells, which is a critical aspect of developing new chemotherapy drugs .
Molecular Docking Studies
These compounds are also used in molecular docking studies to predict how they interact with specific proteins or enzymes within cancer cells. This helps in understanding their mechanism of action and optimizing their structure for better efficacy .
Mutant p53 Function Modulation
Some quinazolinone derivatives have shown selective inhibition activity in cancer cell lines with mutant p53, a common mutation in cancer cells. By dictating the function of mutant p53, these compounds can induce apoptotic cell death, providing a targeted approach to cancer treatment .
Synthesis Research
The synthesis process of quinazoline derivatives, including “4-((2-Fluorobenzyl)thio)quinazoline”, is a significant area of research. Understanding the chemical reactions and conditions that lead to these compounds is crucial for developing efficient production methods .
作用机制
The mechanism of action of quinazoline derivatives often involves their interaction with biological targets. For example, some quinazoline derivatives have been found to exhibit anti-proliferative activity against human cancer cell lines . They can inhibit the colony formation and migration of cancer cells, induce apoptosis of cancer cells, and induce cell cycle arrest .
未来方向
The future directions for the research on “4-((2-Fluorobenzyl)thio)quinazoline” and its derivatives could involve further exploration of their synthesis, characterization, and biological activities. For instance, more studies could be conducted to investigate their anti-tumor activities and mechanisms of action . Additionally, research could be carried out to discover novel and effective anti-tumor drugs based on the quinazoline scaffold .
属性
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-13-7-3-1-5-11(13)9-19-15-12-6-2-4-8-14(12)17-10-18-15/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWZYFLXIVPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Fluorobenzyl)thio)quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2935213.png)


![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)

![N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2935224.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)
![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)
![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)


![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)